5-(Furan-2-yl)isoxazol-3(2H)-one
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Overview
Description
5-(Furan-2-yl)isoxazol-3(2H)-one is a heterocyclic compound that features both a furan ring and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)isoxazol-3(2H)-one typically involves the reaction of furan derivatives with isoxazole precursors. One common method involves the cyclization of furan-2-carboxylic acid with hydroxylamine to form the isoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)isoxazol-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
5-(Furan-2-yl)isoxazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of bacterial cell walls. Its anticancer properties may be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-(Furan-2-yl)isoxazole-3-carboxylic acid: Similar structure but with a carboxylic acid group.
5-(Furan-2-yl)isoxazole-3-carbohydrazide: Contains a carbohydrazide group instead of a ketone.
5-(Furan-2-yl)isoxazol-3-yl)methanol: Contains a hydroxymethyl group instead of a ketone.
Uniqueness
5-(Furan-2-yl)isoxazol-3(2H)-one is unique due to its specific combination of the furan and isoxazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5NO3 |
---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
5-(furan-2-yl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H5NO3/c9-7-4-6(11-8-7)5-2-1-3-10-5/h1-4H,(H,8,9) |
InChI Key |
SCWGIWAGNUCJCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=O)NO2 |
Origin of Product |
United States |
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